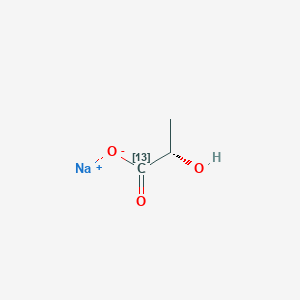

sodium;(2S)-2-hydroxy(113C)propanoate

概要

説明

sodium;(2S)-2-hydroxy(113C)propanoate is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the lactate molecule. This compound is commonly used in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sodium;(2S)-2-hydroxy(113C)propanoate typically involves the fermentation of a sugar source, such as corn or beets, to produce L-lactic acid. This lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate. The incorporation of the carbon-13 isotope is achieved by using a carbon-13 labeled precursor during the fermentation process .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves controlled fermentation, purification, and isotopic labeling to ensure high purity and isotopic enrichment. The final product is usually provided as a solution with a specific concentration, typically 45-55% (w/w) in water .

化学反応の分析

Types of Reactions: Sodium L-lactate-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pyruvate.

Reduction: It can be reduced to propionate under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the lactate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products:

Oxidation: Pyruvate

Reduction: Propionate

Substitution: Various substituted lactate derivatives.

科学的研究の応用

Food Industry

Preservative and Flavor Enhancer

- Sodium lactate is widely used as a food additive (E325) due to its ability to enhance flavor and preserve food products. It acts by inhibiting the growth of bacteria and molds, extending the shelf life of various food items.

Humectant

- As a humectant, sodium lactate helps retain moisture in food products, improving texture and mouthfeel. This property is particularly valuable in processed meats and baked goods.

Pharmaceutical Applications

Metabolic Acidosis Treatment

- Sodium lactate serves as a source of bicarbonate in treating metabolic acidosis. Its administration can help restore normal pH levels in patients with conditions such as renal failure or severe dehydration.

Intravenous Solutions

- It is commonly included in intravenous fluids to maintain electrolyte balance and provide hydration during medical treatments.

Research Applications

Biochemical Studies

- Sodium lactate is utilized in various biochemical assays as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS). Its isotopic labeling (¹³C) allows researchers to track metabolic pathways and quantify analytes accurately .

Metabolic Pathway Research

- In metabolic studies, sodium lactate plays a crucial role as an intermediate in glycolysis and gluconeogenesis. This characteristic makes it essential for understanding energy production and utilization in biological systems.

Case Study 1: Sodium Lactate in Metabolic Disorders

A study published by the Centers for Disease Control and Prevention examined the effects of sodium lactate on patients with metabolic acidosis. The results indicated that sodium lactate effectively improved blood pH levels and reduced symptoms associated with acidosis, demonstrating its therapeutic potential in clinical settings .

Case Study 2: Food Preservation Techniques

Research conducted on the application of sodium lactate in meat preservation showed that its use significantly reduced microbial growth compared to control samples without the additive. This finding supports the compound's efficacy as a natural preservative in the food industry .

作用機序

The mechanism of action of Sodium L-lactate-1-13C involves its metabolism in biological systems. The lactate ions are metabolized to carbon dioxide and water, consuming hydrogen cations in the process. This metabolic pathway is crucial for understanding various biochemical processes and developing therapeutic strategies .

類似化合物との比較

- Sodium L-lactate-2-13C solution

- Sodium L-lactate-3-13C solution

- Sodium L-lactate-13C3 solution

Comparison: Sodium L-lactate-1-13C is unique due to the specific placement of the carbon-13 isotope at the first carbon position. This specific labeling provides distinct advantages in NMR spectroscopy and metabolic studies compared to other isotopically labeled lactate compounds, which may have the carbon-13 isotope at different positions .

生物活性

Sodium (2S)-2-hydroxy(113C)propanoate, commonly known as sodium L-lactate-1-13C, is an isotopically labeled compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Sodium (2S)-2-Hydroxy(113C)propanoate

Sodium L-lactate-1-13C is a sodium salt of L-lactic acid with a carbon-13 isotope incorporated at the first carbon position. This compound is primarily used in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace metabolic pathways and analyze molecular structures due to its isotopic labeling capabilities .

Target Pathways:

- NF-κB Pathway: Sodium L-lactate-1-13C primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It inhibits this pathway, which plays a crucial role in regulating immune responses and inflammation .

Biochemical Pathways:

- The compound is involved in amino acid and short-chain fatty acid metabolism pathways, influencing various cellular processes .

Cellular Effects:

- Sodium L-lactate-1-13C serves as an important energy substrate, especially under anaerobic conditions. In cancer cells, it contributes to the Warburg effect by promoting glycolysis followed by lactate fermentation, even in the presence of oxygen. This role in cellular metabolism affects cell signaling pathways, gene expression, and overall energy production by modulating NADH and NAD+ levels .

Pharmacokinetics

The bioavailability of sodium L-lactate-1-13C is influenced by its solubility in water and other environmental factors. Its stability and efficacy can vary based on the conditions under which it is administered .

Research Applications

Sodium (2S)-2-hydroxy(113C)propanoate has diverse applications across multiple fields:

- Chemistry: Used in NMR spectroscopy for studying molecular dynamics.

- Biology: Essential for tracing metabolic pathways in cellular studies.

- Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications .

1. Metabolic Studies

Research has demonstrated that sodium L-lactate-1-13C can effectively trace metabolic pathways involving lactate metabolism. For instance, studies have shown that lactate produced during anaerobic glycolysis can be traced back to pyruvate under aerobic conditions, providing insights into energy production mechanisms in various cell types .

2. Cancer Research

In cancer biology, sodium L-lactate-1-13C has been pivotal in understanding the metabolic adaptations of cancer cells. By using this labeled compound, researchers have elucidated how cancer cells utilize lactate for energy production and how this process can be targeted for therapeutic interventions .

3. Immune Response Modulation

Studies indicate that sodium L-lactate-1-13C can modulate immune responses by inhibiting inflammatory pathways. This property has implications for developing treatments for inflammatory diseases where NF-κB plays a significant role .

特性

IUPAC Name |

sodium;(2S)-2-hydroxy(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-FWGDTYFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635700 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81273-81-6 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。